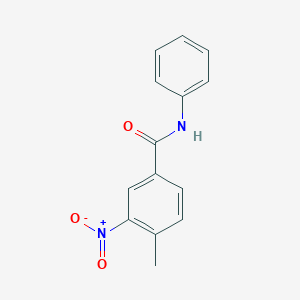

4-methyl-3-nitro-N-phenylbenzamide

Description

4-Methyl-3-nitro-N-phenylbenzamide is a benzamide derivative characterized by a nitro group at the meta-position (C3), a methyl group at the para-position (C4) on the benzoyl ring, and an N-phenyl substituent. This compound is synthesized via the reaction of 4-methyl-3-nitrobenzoyl chloride with aniline, as noted in its application as an intermediate for modified suramin analogs . The nitro and methyl groups confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Propriétés

Numéro CAS |

5344-15-0 |

|---|---|

Formule moléculaire |

C14H12N2O3 |

Poids moléculaire |

256.26g/mol |

Nom IUPAC |

4-methyl-3-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) |

Clé InChI |

WZLPPEGBGRYQRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The nitro group (strong electron-withdrawing) in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

- Trifluoromethyl (CF₃) in further amplifies electron withdrawal, improving stability under acidic conditions but reducing solubility in polar solvents.

- Methoxy groups (electron-donating) in increase solubility in aqueous media, contrasting with nitro-substituted analogs.

In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a bulky N-substituent, enabling N,O-bidentate coordination in metal-catalyzed reactions.

Synthetic Routes :

- Most compounds are synthesized via benzoyl chloride + amine reactions. For example, 4-nitrobenzoyl chloride is a common precursor in , while 4-methyl-3-nitrobenzoyl chloride is specific to the target compound .

Spectroscopic and Crystallographic Comparisons

- X-ray Diffraction : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray crystallography, revealing hydrogen-bonding networks critical for its directing group functionality.

- Spectroscopy: The target compound’s nitro group exhibits strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), a feature shared with other nitrobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.